molecular formula C18H19FN2O2S B3408056 N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide CAS No. 854144-43-7

N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide

Cat. No.: B3408056
CAS No.: 854144-43-7
M. Wt: 346.4 g/mol
InChI Key: PKTKDRRDWVGQMQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide is a synthetic organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an amine in the presence of a carbonyl compound. For instance, 2-ethoxybenzaldehyde can react with 3-fluoroaniline and a thiol to form the thiazolidine ring.

    Amidation Reaction: The resulting thiazolidine intermediate can then be reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis might be optimized for higher yields and purity. This could involve:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimizing temperature and pressure to favor the desired reaction pathway.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in oxidative stress pathways or inflammatory responses.

    Pathways Involved: The compound may modulate signaling pathways that regulate cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

    Thiazolidinediones: Such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Other Thiazolidine Derivatives: Compounds with similar structures but different substituents, which may have varying biological activities.

Uniqueness:

    Substituent Effects: The presence of the ethoxy and fluorophenyl groups in N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide imparts unique chemical properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c1-2-23-16-9-4-3-8-15(16)20-18(22)21-10-11-24-17(21)13-6-5-7-14(19)12-13/h3-9,12,17H,2,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTKDRRDWVGQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCSC2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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